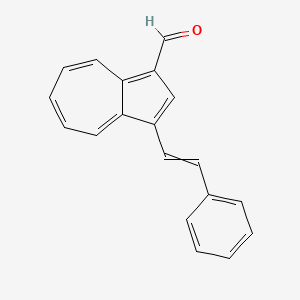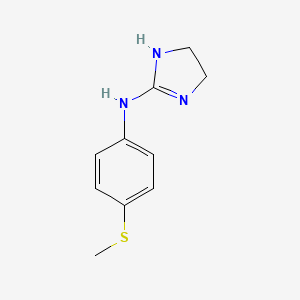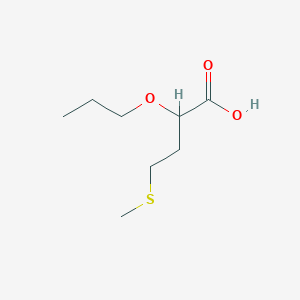
Chromium--polonium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–polonium (1/1) is a compound consisting of one atom of chromium and one atom of polonium Chromium is a transition metal known for its high corrosion resistance and hardness, while polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium–polonium (1/1) can be achieved through a direct combination of chromium and polonium under controlled conditions. This typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
Cr+Po→CrPo
Industrial Production Methods
Industrial production of chromium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be carried out in specialized facilities equipped to handle radioactive materials. The process involves the reduction of polonium compounds with chromium in a high-temperature furnace, followed by purification and isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–polonium (1/1) undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states, while polonium can form oxides.
Reduction: Polonium can be reduced to lower oxidation states, while chromium can act as a reducing agent.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens can oxidize chromium–polonium (1/1).
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can reduce the compound.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various salts and complexes.
Major Products Formed
Oxides: Chromium oxide and polonium oxide.
Salts: Various chromium and polonium salts depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its effects on biological systems, particularly its radiotoxicity.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Wirkmechanismus
The mechanism of action of chromium–polonium (1/1) involves its interaction with molecular targets and pathways in biological systems. Polonium’s radioactivity leads to the emission of alpha particles, which can cause significant damage to cellular structures and DNA. Chromium can interact with various enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium–selenium (1/1): Similar in structure but with selenium instead of polonium.
Chromium–tellurium (1/1): Contains tellurium, another group 16 element.
Chromium–sulfur (1/1): Contains sulfur, a lighter group 16 element.
Uniqueness
Chromium–polonium (1/1) is unique due to the presence of polonium, which imparts significant radiotoxicity and unique chemical properties
Eigenschaften
CAS-Nummer |
685905-93-5 |
|---|---|
Molekularformel |
CrPo |
Molekulargewicht |
260.979 g/mol |
IUPAC-Name |
chromium;polonium |
InChI |
InChI=1S/Cr.Po |
InChI-Schlüssel |
RMXVIUUFSZPCLN-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)


![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
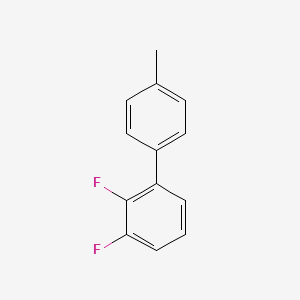
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
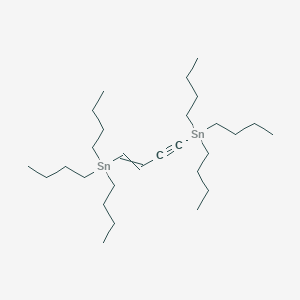
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
